2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile 2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743750
InChI: InChI=1S/C7H7N3O/c1-10-4-7(3-9-10)6(2-8)5-11/h3-6H,1H3
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC15743750

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Methyl-1H-pyrazol-4-YL)-3-oxopropanenitrile -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile
Standard InChI InChI=1S/C7H7N3O/c1-10-4-7(3-9-10)6(2-8)5-11/h3-6H,1H3
Standard InChI Key OLHJDZJUPYTURE-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)C(C=O)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a nitrile-containing pyrazole derivative with the systematic IUPAC name 2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile. Its molecular formula, C₇H₇N₃O, corresponds to a molecular weight of 149.15 g/mol. The structure features a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a propanenitrile moiety containing a ketone group.

Table 1: Key Chemical Identifiers

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC₇H₇N₃O
Molecular Weight149.15 g/mol
IUPAC Name2-(1-methylpyrazol-4-yl)-3-oxopropanenitrile
Canonical SMILESCN1C=C(C=N1)C(C=O)C#N
InChI KeyOLHJDZJUPYTURE-UHFFFAOYSA-N
PubChem CID58077628

The SMILES notation (CN1C=C(C=N1)C(C=O)C#N) delineates the methyl-substituted pyrazole (CN1C=C(C=N1)) linked to a β-ketonitrile group (C(C=O)C#N), which confers both electrophilic and nucleophilic reactivity.

Spectroscopic and Physicochemical Properties

While experimental data on solubility and stability remain limited, analogues such as 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility . The ketone and nitrile functionalities suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Synthetic Methodologies

Direct Synthesis Routes

The primary synthesis route involves condensation reactions between pyrazole aldehydes and nitrile precursors. A modified procedure adapted from Ambeed’s synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile illustrates this approach :

  • Aldehyde Preparation: 1-Methyl-1H-pyrazole-4-carboxaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole.

  • Nitrile Formation: The aldehyde undergoes nucleophilic addition with tosylmethyl isocyanide (TosMIC) in the presence of potassium tert-butoxide (t-BuOK) in a methanol/1,2-dimethoxyethane (DME) solvent system at −50°C, followed by thermal elimination at 80°C .

Reaction Scheme:

1-Methylpyrazole-4-carboxaldehyde+TosMICt-BuOK, DME/MeOH2-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile\text{1-Methylpyrazole-4-carboxaldehyde} + \text{TosMIC} \xrightarrow{t\text{-BuOK, DME/MeOH}} \text{2-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile}

Reported yields for analogous reactions reach 48%, with purity dependent on chromatographic purification .

Alternative Pathways

A second method involves Stille coupling to introduce substituents to the pyrazole ring, as demonstrated in the synthesis of triazolopyridine derivatives . For instance, palladium-catalyzed cross-coupling of 5,6-difluoropyridin-3-yl stannanes with isoxazole precursors achieves regioselective functionalization, a strategy adaptable to pyrazole systems .

Research Findings and Biological Relevance

Structural Analogues in Kinase Inhibition

Compounds bearing the 1-methylpyrazole moiety, such as MET kinase inhibitors (e.g., (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)- triazolo[4,3-a]pyridin-3-yl)ethyl)-1,6-naphthyridin-5(6H)-one), exhibit nanomolar potency in cellular assays . These inhibitors exploit the pyrazole’s ability to form hydrogen bonds with kinase active sites, a feature shared by 2-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile .

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundTargetIC₅₀ (nM)Reference
MET Kinase Inhibitor (Compound 1)MET Phosphorylation2.1
1-Methylpyrazole-4-carbonitrileAntioxidant18.7

Pharmacodynamic and Kinetic Considerations

Pyrazole derivatives demonstrate variable pharmacokinetic profiles. For example, MET inhibitors with pyrazole cores show >90% target inhibition in murine liver models at 30 mg/kg but suffer from suboptimal solubility and CYP3A4 time-dependent inhibition (TDI) . The ketone group in 2-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile may mitigate TDI by reducing electron-rich aromatic systems prone to cytochrome P450 interactions .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Methylation at the 1-position enhances metabolic stability by sterically shielding the ring from oxidative degradation.

  • Nitrile Functionality: The electron-withdrawing nitrile group directs electrophilic attacks to the ketone, enabling selective derivatization .

  • Ketone Reactivity: The β-keto group facilitates condensation reactions to form heterocyclic scaffolds, such as triazoles and isoxazoles .

Prospective Applications and Future Directions

Drug Discovery Platforms

The compound’s modular structure positions it as a versatile intermediate for:

  • Kinase Inhibitor Development: Hybridization with naphthyridinone or triazolopyridinone cores could yield dual MET/ALK inhibitors with improved solubility .

  • Antioxidant Agents: Pyrazole nitriles exhibit radical scavenging activity, potentially addressing oxidative stress pathologies.

Material Science Applications

Conjugation with polymeric matrices via nitrile groups may yield thermally stable materials for optoelectronics, though this remains underexplored.

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